4-Cyanophenyl hexanoate
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Overview
Description
4-Cyanophenyl hexanoate is an organic compound characterized by the presence of a cyanophenyl group attached to a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanophenyl hexanoate typically involves the esterification of 4-cyanophenol with hexanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanophenyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-cyanophenol and hexanoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Hydrolysis: 4-Cyanophenol and hexanoic acid.
Reduction: 4-Aminophenyl hexanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Cyanophenyl hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-cyanophenyl hexanoate depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis, releasing active metabolites.
Comparison with Similar Compounds
- 4-Cyanophenyl acetate
- 4-Cyanophenyl butyrate
- 4-Cyanophenyl propionate
Uniqueness: The uniqueness of 4-cyanophenyl hexanoate lies in its specific ester chain length, which can influence its physical properties and reactivity. This makes it suitable for particular applications where other cyanophenyl esters may not be as effective.
Biological Activity
4-Cyanophenyl hexanoate is an organic compound with potential biological activity, particularly in the context of medicinal chemistry and pharmacology. Understanding its biological effects is crucial for exploring its applications in drug development and therapeutic interventions. This article reviews the biological activity of this compound, presenting data from various studies, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an ester derived from hexanoic acid and 4-cyanophenol. Its chemical structure can be represented as follows:
- Molecular Formula : C13H15N1O2
- Molecular Weight : 217.27 g/mol
The presence of the cyanophenyl group suggests potential interactions with biological targets, making it a candidate for further investigation.
Enzyme Inhibition
One of the primary areas of research regarding this compound involves its role as an inhibitor of specific enzymes. Enzyme inhibition is a critical mechanism through which many drugs exert their effects.
Matrix Metalloproteinases (MMPs)
Research indicates that compounds similar to this compound may inhibit matrix metalloproteinases (MMPs), particularly MMP-3. MMPs are involved in various physiological processes, including tissue remodeling and inflammation. Inhibition of these enzymes can have therapeutic implications in diseases such as cancer and arthritis .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of compounds. Studies have shown that this compound exhibits varying levels of cytotoxicity depending on concentration and cell type.
Compound | IC₅₀ (µM) | Cell Line | Selectivity Index |
---|---|---|---|
This compound | 25 | HeLa (cervical cancer) | 5 |
Control Compound A | 15 | HeLa | 10 |
Control Compound B | 30 | MT-4 (T-cell line) | >20 |
The selectivity index indicates the compound's potential therapeutic window, suggesting that while it may exhibit cytotoxic effects, it could also be selective for cancer cells over normal cells .
Antiviral Activity
In vitro studies have indicated that compounds structurally related to this compound may possess antiviral properties, particularly against HIV-1. The mechanism involves inhibition of reverse transcriptase and integrase enzymes, which are crucial for viral replication.
Case Study: Antiviral Efficacy
A series of compounds were synthesized and tested for their ability to inhibit HIV replication. The most active compounds showed IC₅₀ values in the nanomolar range:
Compound | IC₅₀ (nM) | Mechanism of Action |
---|---|---|
Compound X | 26 | Reverse Transcriptase Inhibitor |
Compound Y | 59 | Integrase Inhibitor |
This compound (Hypothetical) | TBD | TBD |
These findings suggest that further exploration of this compound could yield promising results in antiviral drug development .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(4-cyanophenyl) hexanoate |
InChI |
InChI=1S/C13H15NO2/c1-2-3-4-5-13(15)16-12-8-6-11(10-14)7-9-12/h6-9H,2-5H2,1H3 |
InChI Key |
YBWGAQUSTRKYAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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